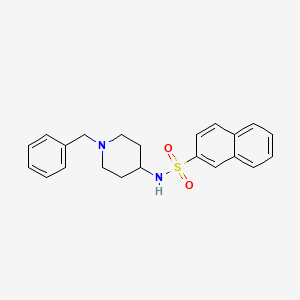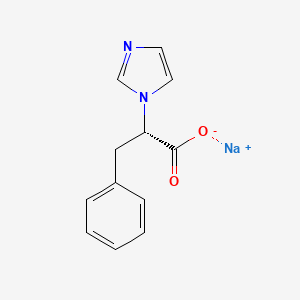
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring attached to a phenylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate typically involves the reaction of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the acid with sodium hydroxide, followed by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound involves the large-scale synthesis of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid, followed by its neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The phenylpropanoate moiety can interact with hydrophobic regions of proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoic acid: The parent acid form of the compound.
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate esters: Ester derivatives with varying alkyl groups.
This compound amides: Amide derivatives with different substituents.
Uniqueness: this compound is unique due to its specific combination of an imidazole ring and a phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11N2NaO2 |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C12H12N2O2.Na/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Clé InChI |
BURNQZBHRJEXGR-MERQFXBCSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C=CN=C2.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])N2C=CN=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
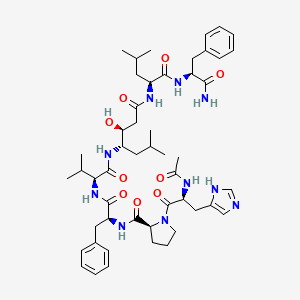
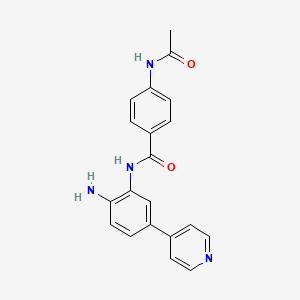
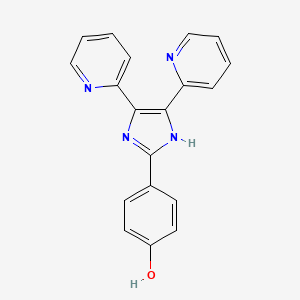



![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)

